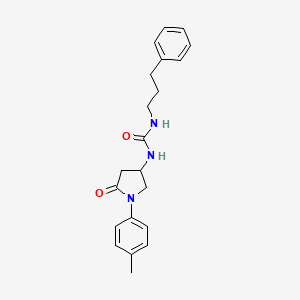

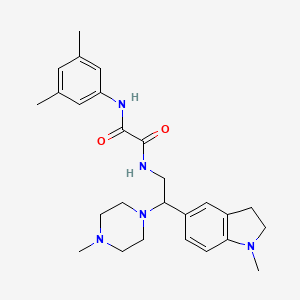

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, which is involved in the activation and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Applications De Recherche Scientifique

Synthesis and Stereochemistry

- Stereoselective Synthesis: This compound has been utilized in the stereoselective synthesis of active metabolites of potent kinase inhibitors, as demonstrated in the case of PI3 kinase inhibitor PKI-179. This involves stereospecific hydroboration, oxidation, and stereoselective reduction to achieve the desired stereochemistry (Chen et al., 2010).

Chemical Synthesis and Optimization

- One-Pot Synthesis of Amino Acids: The compound has been used in an efficient one-pot synthesis method for Nα-urethane-protected β- and γ-amino acids, demonstrating its utility in simplifying complex chemical processes (Cal et al., 2012).

- Intramolecular Diastereoselective Arylation: It has been involved in the intramolecular diastereoselective arylation of N-Carboxamido Proline Ester Enolates, showcasing its role in creating complex structures like bicyclic α-aryl hydantoin derivatives (Maury & Clayden, 2015).

Molecular Interaction and Complexation

- Complexation-Induced Unfolding: The compound demonstrates complexation-induced unfolding properties, useful in studying the interactions between molecules and the folding-unfolding process in biomolecules (Corbin et al., 2001).

- Anion Binding and Recognition: It's involved in structural and molecular recognition studies, particularly in acyclic molecules, and has shown efficacy in anion binding and complexation (Gale, 2006).

Application in Drug Synthesis and Activity Studies

- Synthesis of Spirooxindole Pyrrolidine Derivatives: It has been used in the synthesis of spiro[pyrrolidin-2,3′-oxindoles] for potential antibacterial, antifungal, antimalarial, and antitubercular activities, highlighting its importance in drug development (Haddad et al., 2015).

- Synthesis of Uridine-5′-triphosphate Derivatives: The compound is integral in creating uridine-5′-triphosphate derivatives, which are significant for studying phospholipase C stimulation in astrocytoma cells and exploring G protein-coupled receptor activities (Jayasekara et al., 2014).

Miscellaneous Applications

- Synthesis of DNA Recognizing Molecules: The compound is involved in synthesizing molecules like dexoynucleoside phosphoramidite, which can recognize specific base pairs in double-stranded DNA, important for genetic research and manipulation (Ito et al., 2016).

- Host-Guest Complexation Studies: It plays a role in the design and synthesis of macrocycles containing various binding sites, aiding in understanding host-guest complexation, a fundamental concept in supramolecular chemistry (Kaplan, Weisman & Cram, 1979).

Propriétés

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-16-9-11-19(12-10-16)24-15-18(14-20(24)25)23-21(26)22-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLYYDUKVDCWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2988606.png)

![Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988607.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2988617.png)

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2988618.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2988619.png)

![2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2988621.png)

![N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988622.png)